molecular formula C19H12F3N3O2S2 B2694246 7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114597-35-1

7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2694246
CAS RN: 1114597-35-1
M. Wt: 435.44
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Regioselectivity and Electrophilic Reactions: Studies on similar thiazoloquinazoline derivatives have explored the regioselectivity of electrophilic attacks on these compounds, revealing insights into their chemical behavior and potential for creating various derivatives. For instance, reactions with alkyl and aryl halides can lead to S-substituted derivatives, while reactions with acyl halides proceed through the formation of S-acyl derivatives followed by transacylation to N-acyl derivatives. These reactions are supported by theoretical DFT computational studies, offering a foundation for understanding the reactivity and functionalization of thiazoloquinazoline derivatives (Fathalla, Čajan, & Pazdera, 2000).

Biological Activities

  • Antimicrobial and Antitumor Activities: The research also highlights the potential of thiazoloquinazoline derivatives in exhibiting antimicrobial and antitumor activities. Certain derivatives have shown moderate therapeutic effects against models of tumors, such as Ehrlich ascitic carcinoma and sarcoma 180, in mice, indicating their potential in anticancer therapy. Furthermore, some compounds demonstrate inhibitory effects on brain monoaminooxidase (MAO) activity, specifically inhibiting 5-HT deamination, which could have implications for neurological disorders (Markosyan et al., 2008).

Antioxidant, Anti-inflammatory, and Analgesic Properties

  • Synthesis for Medicinal Chemistry: Novel thiazoloquinazoline derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. These compounds have been characterized through various spectral studies and tested for their biological activities, showing significant potential in medicinal chemistry applications (El-Gazzar et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known .

Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities .

properties

IUPAC Name

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c1-9-5-6-13-12(7-9)16(26)24-15-14(29-18(28)25(13)15)17(27)23-11-4-2-3-10(8-11)19(20,21)22/h2-8H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCZHHIGMXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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